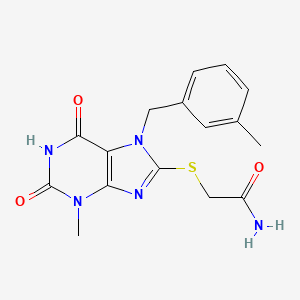
2-((3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the adrenergic and GABA-ergic neurotransmission systems in the brain . These systems play crucial roles in regulating mood and behavior.
Mode of Action
The compound exhibits a stimulatory action on the adrenergic system and an inhibitory action on the GABA-ergic system . At a dose of 12 mg/kg, it also produces an activating effect on the serotoninergic system and alters the activity of the cholinergic system .
Biochemical Pathways
The compound affects the serotoninergic, adrenergic, and GABA-ergic pathways . These pathways are involved in mood regulation and the response to stress.
Pharmacokinetics
It has been found to exhibit low toxicity and pronounced antidepressant activity upon single and long-term administration .
Result of Action
The compound’s action results in altered neurotransmission , leading to changes in mood and behavior. It is particularly promising for use with depression associated with decreased activity of the serotoninergic system without side effects on the dopaminergic and cholinergic systems .
Actividad Biológica
The compound 2-((3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a derivative of purine and has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a purine base modified with a thioacetamide group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound includes:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.
- Anti-inflammatory Effects : It may possess properties that reduce inflammation through modulation of signaling pathways.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Inhibition of Kinases : The compound is believed to inhibit receptor tyrosine kinases, such as VEGFR-2, which plays a crucial role in angiogenesis. In vitro studies have reported an IC50 value of approximately 1.46 µM for VEGFR-2 inhibition .
- Cell Cycle Regulation : It may affect cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to reduced proliferation in cancer cells .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.87 | CDK inhibition |
| HCT116 | 1.70 | VEGFR-2 inhibition |
| A375 | 0.55 | Induction of apoptosis |
These results indicate that the compound exhibits potent antiproliferative activity across different cancer types.
In Vivo Studies
In vivo efficacy studies using animal models have shown promising results regarding tumor growth reduction. For instance:
Propiedades
IUPAC Name |
2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-9-4-3-5-10(6-9)7-21-12-13(18-16(21)25-8-11(17)22)20(2)15(24)19-14(12)23/h3-6H,7-8H2,1-2H3,(H2,17,22)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJUNVIDUOQMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)N)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














